1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide
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Overview
Description
1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with sulfonyl chloride and hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reacting 1,3-dimethyl-1H-pyrazole with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Step 2: Adding hydrazine hydrate to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, hydrazine derivatives, and substituted pyrazoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration in fungi, leading to their death. The compound’s ability to interact with other molecular targets is also being investigated.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-4-sulfonamide: Similar in structure but lacks the hydrazide group.
1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride: Contains a sulfonyl chloride group instead of sulfonohydrazide.
1,3-dimethyl-1H-pyrazole-4-sulfonic acid: The sulfonic acid derivative of the compound.
Uniqueness
1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dimethylpyrazole-4-sulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S/c1-4-5(3-9(2)7-4)12(10,11)8-6/h3,8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHIQIWPZOJLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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